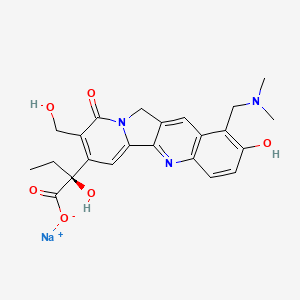

Topotecan Carboxylic Acid Sodium Salt

説明

BenchChem offers high-quality Topotecan Carboxylic Acid Sodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Topotecan Carboxylic Acid Sodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

sodium;(2S)-2-[1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O6.Na/c1-4-23(32,22(30)31)16-8-18-20-12(9-26(18)21(29)15(16)11-27)7-13-14(10-25(2)3)19(28)6-5-17(13)24-20;/h5-8,27-28,32H,4,9-11H2,1-3H3,(H,30,31);/q;+1/p-1/t23-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNSEUWGSSBVQF-BQAIUKQQSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C(=O)N2CC3=CC4=C(C=CC(=C4CN(C)C)O)N=C3C2=C1)CO)(C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@](C1=C(C(=O)N2CC3=CC4=C(C=CC(=C4CN(C)C)O)N=C3C2=C1)CO)(C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N3NaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676166 | |

| Record name | Sodium (2S)-2-{1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl}-2-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123949-08-6 | |

| Record name | Sodium (2S)-2-{1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl}-2-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Topotecan carboxylic acid sodium salt chemical structure and properties

Structure, Properties, and Pharmacological Relevance

Executive Summary

Topotecan Carboxylic Acid Sodium Salt (CAS: 123949-08-6) is the open-ring carboxylate form of the semi-synthetic camptothecin derivative Topotecan. While Topotecan (in its lactone form) is a potent DNA Topoisomerase I inhibitor used in the treatment of ovarian and small-cell lung cancers, the carboxylic acid form represents its thermodynamically favored, yet pharmacologically inactive, state at physiological pH.[1][2][3]

This guide details the physicochemical properties, structural dynamics, and analytical protocols required to study this distinct molecular entity. For drug development professionals, understanding the behavior of this salt is critical for accurate pharmacokinetic (PK) modeling, formulation stability, and metabolite profiling.

Chemical Identity & Structure

The transition from the active drug (Topotecan Lactone) to the Carboxylic Acid Sodium Salt involves the hydrolysis of the E-ring lactone. This structural change significantly alters the molecule's solubility, albumin binding affinity, and target interaction.

Physicochemical Data Table

| Property | Detail |

| Chemical Name | Topotecan Carboxylic Acid Sodium Salt |

| Synonyms | Topotecan Carboxylate; Open-ring Topotecan; SK&F 105992 (Free acid form) |

| CAS Number | 123949-08-6 |

| Molecular Formula | C₂₃H₂₄N₃NaO₆ |

| Molecular Weight | 461.44 g/mol |

| Appearance | Yellow to greenish-yellow solid |

| Solubility | Highly soluble in water (>10 mg/mL); Soluble in Methanol; Insoluble in non-polar solvents |

| pKa | ~7.0 (Phenolic), ~10.5 (Amine); Carboxylate formation occurs at pH > 7 |

Structural Transformation (Lactone vs. Carboxylate)

The core structural difference lies in the E-ring . In the active drug, this is a closed

Key Structural Features:

-

Planar Pentacyclic Core: Retained from camptothecin.

-

Dimethylaminomethyl Group: Enhances water solubility compared to parent camptothecin.

-

Open E-Ring: The critical differentiator. The opening creates a chiral center retention (usually S-configuration) but destroys the steric geometry required for Topoisomerase I binding.

The Lactone-Carboxylate Equilibrium

The most defining characteristic of Topotecan is its pH-dependent reversible hydrolysis. This equilibrium dictates the ratio of active drug to inactive salt in any biological or experimental matrix.

Equilibrium Dynamics

-

Acidic pH (< 4.0): The equilibrium shifts exclusively to the Lactone (Active) form.[4][5]

-

Physiological pH (7.4): The equilibrium shifts toward the Carboxylate (Inactive) form. Approximately 70-80% of the drug exists as the carboxylate in human plasma at steady state.

-

Basic pH (> 10.0): Rapid and irreversible conversion to the carboxylate salt occurs.

Visualization of Equilibrium

The following diagram illustrates the reversible hydrolysis pathway driven by pH.

Figure 1: The reversible pH-dependent hydrolysis of Topotecan.[2][4][5][6] At physiological pH, the equilibrium favors the inactive carboxylate form.[2][3][7]

Pharmacology & Mechanism of Inactivity

Understanding why the carboxylic acid sodium salt is inactive is crucial for interpreting PK/PD data.

Mechanism of Action (Lactone) vs. Inactivity (Carboxylate)

Topotecan (Lactone) acts by stabilizing the "cleavable complex" between DNA and Topoisomerase I, preventing DNA religation and causing lethal double-strand breaks during replication.

Why the Carboxylate Salt is Inactive:

-

Steric Hindrance: The open ring alters the planar geometry required to intercalate into the DNA-enzyme nicks.

-

Charge Repulsion: The negative charge of the carboxylate group (COO⁻) repels the negatively charged DNA backbone, preventing the drug from binding to the DNA-Topoisomerase complex.

-

Protein Binding: The carboxylate form binds tightly to Human Serum Albumin (HSA), further sequestering it from the tumor site.

Pharmacokinetic Implications[8]

-

Clearance: The carboxylate form is cleared renally but can also re-convert to the lactone in the acidic environment of urine (pH ~5-6).

-

Toxicity: Systemic toxicity (myelosuppression) correlates with total drug exposure (Lactone + Carboxylate), suggesting the carboxylate acts as a "reservoir" that releases active lactone as the free drug is cleared.

Analytical Methodologies

Accurate quantification requires strict control of pH and temperature to prevent interconversion during sample processing.

HPLC Separation Protocol

To distinguish the Carboxylic Acid Sodium Salt from the Lactone, a specific chromatographic method is required.

Method Parameters:

-

Column: C18 Reverse Phase (e.g., Nova-Pak C18, 150 x 3.9 mm).

-

Mobile Phase:

-

Solvent A: 0.075 M Ammonium Acetate buffer (pH 6.0) with 10 mM Tetrabutylammonium phosphate (Ion-pairing agent).

-

Solvent B: Acetonitrile.[8]

-

Gradient: 20% B to 50% B over 15 minutes.

-

-

Detection: Fluorescence (Ex: 380 nm, Em: 520 nm).

-

Temperature: 4°C (Critical to inhibit interconversion on-column).

Retention Behavior:

-

Carboxylate Form: Elutes earlier (more polar).

-

Lactone Form: Elutes later (less polar).

Sample Preparation (Cold Methanol Extraction)

Standard acid precipitation converts Carboxylate to Lactone. Use this protocol to preserve the ratio:

-

Collection: Draw blood into heparinized tubes on ice.

-

Separation: Centrifuge immediately at 4°C to obtain plasma.

-

Extraction: Add 100 µL plasma to 400 µL cold methanol (-30°C) .

-

Vortex/Centrifuge: Vortex for 10s, centrifuge at 10,000g for 2 min at 4°C.

-

Analysis: Inject supernatant immediately.

Preparation of the Sodium Salt

For research purposes, the sodium salt is often prepared from the commercial Topotecan Hydrochloride.

Chemical Transformation Workflow

Figure 2: Workflow for the laboratory preparation of Topotecan Carboxylic Acid Sodium Salt.

Protocol Notes:

-

Monitoring: Use the HPLC method described in 5.1 to verify the disappearance of the lactone peak (retention time ~3.2 min) and appearance of the carboxylate peak (retention time ~1.3 min).

-

Storage: The resulting salt is hygroscopic. Store at -20°C under argon or nitrogen.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 60700, Topotecan. Retrieved from [Link]

-

Yoshikawa, N., et al. (2021).[9] Development and Validation of an HPLC Method for Analysis of Topotecan in Human Cerebrospinal Fluid. Pharmaceutics, 13(9), 1493. Retrieved from [Link]

-

FDA Access Data. (2012). Hycamtin (Topotecan Hydrochloride) Prescribing Information. Retrieved from [Link][9]

-

Herben, V. M., et al. (1996). Clinical pharmacokinetics of topotecan. Clinical Pharmacokinetics, 31(2), 85-102. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Clinical pharmacokinetics of topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Pharmacodynamics and pharmacokinetics of oral topotecan in patients with advanced solid tumours and impaired renal function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Application of a Highly Specific and Sensitive Fluorescent HPLC Method for Topotecan Lactone in Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and Validation of an HPLC Method for Analysis of Topotecan in Human Cerebrospinal Fluid and Its Application in Elimination Evaluation of Topotecan after Intraventricular Injection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Technical Guide: Biological Activity & Stability of Topotecan (Lactone vs. Carboxylate)

Executive Summary

Topotecan (Hycamtin) represents a critical evolution in camptothecin-based chemotherapy, designed to overcome the extreme instability of the parent molecule. However, its efficacy remains strictly governed by a precarious pH-dependent equilibrium. The central dogma of Topotecan pharmacology is binary: the closed-ring lactone form is the active topoisomerase I poison, while the open-ring carboxylate form is therapeutically inert and potentially toxic.

This guide analyzes the molecular mechanics of this interconversion, the physiological "pH trap" that threatens efficacy, and the mandatory experimental protocols required to accurately quantify the active species in biological matrices.

Part 1: Molecular Mechanisms & Structure-Activity Relationship (SAR)

The E-Ring Determinant

Topotecan targets DNA Topoisomerase I (Topo I), an enzyme responsible for relaxing supercoiled DNA. The drug stabilizes the "cleavable complex"—a transient state where the DNA backbone is nicked.

-

The Lactone Requirement: The pharmacophore of Topotecan resides in the

-hydroxy- -

The Carboxylate Failure: Hydrolysis opens the E-ring, creating a carboxylate moiety.[1][2] This structural change introduces a negative charge and destroys the planarity required for intercalation. Consequently, the carboxylate form cannot bind the Topo I-DNA complex, rendering it pharmacologically inactive [1].

The Hydrolysis Equilibrium

The conversion between lactone and carboxylate is reversible and strictly pH-driven.

-

Acidic Conditions (pH < 4.0): The equilibrium shifts almost 100% toward the active lactone.

-

Physiological Conditions (pH 7.4): The equilibrium shifts toward the inactive carboxylate.[3] In human blood, approximately 70-80% of the drug exists as the inactive carboxylate at equilibrium [2].

Visualization: The Hydrolysis Pathway

The following diagram illustrates the reversible hydrolysis and the functional consequence of ring opening.

Figure 1: The pH-dependent equilibrium of Topotecan.[1][3][4] The active lactone form is required for Topoisomerase I inhibition, while physiological pH drives conversion to the inactive carboxylate.

Part 2: Pharmacokinetics & The Albumin Paradox

Unlike its parent compound Camptothecin (CPT), Topotecan has a distinct pharmacokinetic advantage regarding protein binding.[5] This distinction is crucial for its clinical utility.

The "HSA Sink" Effect

Human Serum Albumin (HSA) often binds drugs, affecting their distribution.

-

Camptothecin (CPT): HSA binds the carboxylate form of CPT with 200-fold higher affinity than the lactone.[6] This creates a "sink," pulling the equilibrium aggressively toward the inactive form, leaving negligible active drug in circulation.

-

Topotecan: Topotecan exhibits low protein binding (~35%) and, crucially, does not show a strong preferential binding for the carboxylate form [3]. This allows a clinically relevant fraction of Topotecan to remain in the active lactone form despite the pH 7.4 environment of the blood.

Comparative Data: Lactone Stability

| Parameter | Camptothecin (CPT) | Topotecan (TPT) | Clinical Impact |

| HSA Binding Preference | High affinity for Carboxylate | Low/No preference | TPT retains more active lactone in plasma.[5] |

| Lactone % at Equilibrium (pH 7.4) | < 5% | ~20 - 30% | Higher active fraction for TPT. |

| Half-life (t1/2) | Rapid hydrolysis (< 15 min) | Slower hydrolysis (~2-3 hrs) | TPT allows for manageable dosing intervals. |

| Renal Clearance | Low | High (~40-50%) | TPT requires dose adjustment in renal impairment. |

Part 3: Analytical Protocols (The "Cold Acid" Method)

Critical Warning: Standard plasma processing (room temperature, neutral pH) will result in massive artifactual hydrolysis. You will measure the carboxylate formed in the test tube, not what was in the patient.

To accurately quantify Topotecan lactone, you must "freeze" the equilibrium immediately upon blood draw.[3]

Protocol: Stabilization of Lactone Form

Objective: Prevent ex vivo hydrolysis of lactone to carboxylate during sample handling.

Reagents:

-

Extraction Solvent: Cold Methanol (-20°C).

-

Stabilizer: 0.1% Formic Acid or Ammonium Acetate buffer (pH 3.5).

-

Internal Standard: Topotecan-d6 (deuterated).[4]

Step-by-Step Workflow:

-

Blood Collection:

-

Draw blood into heparinized tubes kept on wet ice .

-

Time Critical: Centrifuge immediately at 4°C (max 10 minutes) to separate plasma.

-

-

Immediate Acidification/Precipitation:

-

Processing:

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Analysis (LC-MS/MS):

-

Inject the supernatant onto a C18 column.[11]

-

Mobile Phase: Must be acidic (e.g., 0.1% Formic Acid in Water/Acetonitrile) to maintain the lactone form during chromatography [4].

-

Visualization: Sample Preparation Workflow

Figure 2: The "Cold Acid" stabilization protocol is mandatory to prevent ex vivo conversion of Topotecan lactone to carboxylate.

Part 4: Clinical Translation

The instability of the lactone form dictates clinical administration strategies.

-

Continuous Infusion: Because the half-life of the active lactone is relatively short (~3 hours) and hydrolysis is continuous, some protocols utilize continuous IV infusion (e.g., 21 days) to maintain a steady-state concentration of the active lactone, countering the clearance and hydrolysis rates [5].

-

Liposomal Formulations: Experimental formulations (e.g., liposomal Topotecan) encapsulate the drug in an acidic internal environment. This keeps the drug in the active lactone form until the liposome releases its payload at the tumor site, effectively shielding it from the neutral pH of the blood [6].

References

-

PubChem. (2025).[7] Topotecan Compound Summary: Mechanism of Action and Hydrolysis.[9][12] National Library of Medicine. Link

-

Mathijssen, R. H., et al. (2002). Clinical pharmacokinetics and metabolism of topotecan.[3][7][8][9][10] Clinical Pharmacokinetics.[10] Link

-

Mi, Z., & Burke, T. G. (1994).[5][6] Differential interactions of camptothecin lactone and carboxylate forms with human blood components.[3][5][13] Biochemistry.[5] Link

-

Patel, et al. (2025). LC-MS/MS Method Validation of Topotecan using Topotecan-d6. BenchChem Protocols.[4] Link

-

Herben, V. M., et al. (1996). Clinical pharmacokinetics of topotecan.[3][5][8][9][10][12] PubMed. Link

-

Bally, M. B., et al. (2000). Liposomal delivery of topotecan: Controlling hydrolysis and release. ResearchGate.[14] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics of topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Reduced albumin binding promotes the stability and activity of topotecan in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Topotecan | C23H23N3O5 | CID 60700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and pharmacodynamics of topotecan in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. bioanalysis-zone.com [bioanalysis-zone.com]

- 12. Topotecan - A novel topoisomerase I inhibitor: pharmacology and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Preferential binding of the carboxylate form of camptothecin by human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Technical Monograph: Topotecan Carboxylic Acid Sodium Salt (CAS 123949-08-6)

[1][2][3][4]

Executive Summary

Topotecan Carboxylic Acid Sodium Salt (CAS 123949-08-6) is the open-ring, carboxylate form of the camptothecin analogue Topotecan. Unlike the pharmacologically active lactone form (Topotecan HCl), this carboxylate metabolite exhibits negligible Topoisomerase I inhibitory activity.[1][2] However, it plays a critical role in the pharmacokinetics and toxicology of the drug due to the rapid, pH-dependent hydrolysis of the lactone ring under physiological conditions.

This guide serves as a definitive reference for researchers utilizing CAS 123949-08-6 as an analytical standard. It details the physicochemical properties, the thermodynamics of the lactone-carboxylate equilibrium, and rigorous protocols for HPLC quantification to ensure accurate metabolite profiling in biological matrices.

Chemical Identity & Physical Properties[1][7]

The following data aggregates validated physicochemical parameters for the sodium salt form.

| Property | Specification |

| Chemical Name | Sodium (S)-2-(1-((dimethylamino)methyl)-2-hydroxy-8-(hydroxymethyl)-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl)-2-hydroxybutanoate |

| CAS Number | 123949-08-6 |

| Molecular Formula | C₂₃H₂₄N₃NaO₆ |

| Molecular Weight | 461.44 g/mol |

| Appearance | Yellow to yellow-green solid |

| Solubility | Soluble in water (pH > 7), Methanol; Insoluble in non-polar solvents |

| pKa | ~7.4 (associated with the lactone ring opening/closing equilibrium) |

| Stability | Hygroscopic; Light sensitive.[3][4] Stable in basic/neutral aqueous solution. Unstable in acidic media (converts to lactone). |

Mechanistic Insight: The Lactone-Carboxylate Equilibrium[9]

The utility of Topotecan Carboxylic Acid Sodium Salt lies in its relationship with the active drug. Topotecan exists in a dynamic equilibrium governed by pH.[2][5]

-

Acidic Environment (pH < 4.0): The closed Lactone ring is thermodynamically favored. This is the active form capable of binding the Topoisomerase I-DNA complex.

-

Physiological Environment (pH 7.4): The ring hydrolyzes to form the Carboxylate (open ring).[2] At equilibrium in human plasma, the inactive carboxylate form predominates (active lactone < 20%).

Researchers use CAS 123949-08-6 to calibrate analytical instruments to quantify this inactive fraction, which is essential for determining the "Lactone Ratio"—a key predictor of therapeutic efficacy and hematological toxicity.

Visualization: The Hydrolysis Pathway

Figure 1: The pH-dependent reversible hydrolysis of Topotecan. The carboxylate form (CAS 123949-08-6) represents the inactive species dominant at physiological pH.

Experimental Protocols

Protocol A: Reconstitution & Storage of the Standard

Objective: To prepare a stock solution of Topotecan Carboxylate without inadvertent conversion to the lactone form.

Scientific Rationale: Dissolving this sodium salt in an acidic vehicle (or even unbuffered water that absorbs CO₂) can protonate the carboxylate, driving ring closure. A basic buffer is required to maintain the open-ring structure.

Materials:

-

Topotecan Carboxylic Acid Sodium Salt (CAS 123949-08-6)[3][6][7]

-

0.01 M NaOH or Borate Buffer (pH 9.0)

-

Amber glass vials (silanized)

Step-by-Step:

-

Weighing: Weigh the standard in a low-humidity environment (hygroscopic).

-

Solvent Selection: Dissolve the solid in 0.01 M NaOH .

-

Warning: Do NOT use pure water or saline, as local pH drops can initiate lactonization.

-

-

Concentration: Prepare a primary stock at 1 mg/mL.

-

Verification: Check pH immediately; ensure pH > 8.5.

-

Storage: Aliquot into amber vials. Store at -20°C or -80°C .

-

Shelf Life: Stable for 3-6 months frozen. Avoid repeated freeze-thaw cycles.

-

Protocol B: HPLC Quantification of Lactone vs. Carboxylate

Objective: To simultaneously quantify both forms in biological samples using CAS 123949-08-6 as the carboxylate reference.

Scientific Rationale: Traditional HPLC methods often acidify the mobile phase, converting all species to lactone. To measure the actual physiological ratio, the method must separate the forms before the equilibrium shifts. This requires a cold, rapid workup and specific chromatographic conditions.

Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., Nova-Pak C18, 3.9 x 150 mm).

-

Mobile Phase:

-

Solvent A: 0.075 M Ammonium Acetate buffer (pH 6.4) with 5 mM Tetrabutylammonium phosphate (Ion-pairing agent).

-

Solvent B: Acetonitrile.

-

Note: The pH of 6.4 is a compromise to slow hydrolysis while maintaining column health.

-

-

Detection: Fluorescence (Excitation: 380 nm, Emission: 520 nm).

-

Flow Rate: 1.0 mL/min.

Sample Preparation Workflow (Cold Methanol Method):

Figure 2: Sample preparation workflow to preserve the in vivo Lactone/Carboxylate ratio.

Method Validation Steps:

-

Retention Time Mapping: Inject pure Lactone standard (approx 3.2 min) and pure Carboxylate standard (CAS 123949-08-6, approx 1.3 min). The Carboxylate elutes earlier due to higher polarity.

-

Linearity: Construct a calibration curve using the Sodium Salt standard diluted in pH 9.0 buffer. Range: 10–1000 ng/mL.

-

Recovery Check: Spike control plasma with a known ratio. Process immediately. If the Carboxylate peak increases over time in the autosampler, the temperature is too high (keep autosampler at 4°C).

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 60700, Topotecan. Retrieved from [Link]

-

Herben, V. M., et al. (1996). Clinical pharmacokinetics of topotecan. Clinical Pharmacokinetics, 31(2), 85-102. Retrieved from [Link]

-

Yoshikawa, N., et al. (2021).[8] Development and Validation of an HPLC Method for Analysis of Topotecan in Human Cerebrospinal Fluid. Pharmaceutics, 13(9), 1488. Retrieved from [Link]

-

Food and Drug Administration (FDA). (2014). Hycamtin (topotecan hydrochloride) Prescribing Information. Retrieved from [Link][8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Clinical pharmacokinetics of topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Topotecan Carboxylic Acid Sodium Salt | CAS#:123949-08-6 | Chemsrc [chemsrc.com]

- 4. globalrph.com [globalrph.com]

- 5. Development and Validation of an HPLC Method for Analysis of Topotecan in Human Cerebrospinal Fluid and Its Application in Elimination Evaluation of Topotecan after Intraventricular Injection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 123949-08-6|Sodium (S)-2-(1-((dimethylamino)methyl)-2-hydroxy-8-(hydroxymethyl)-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl)-2-hydroxybutanoate|BLD Pharm [bldpharm.com]

- 7. Topotecan Carboxylic Acid Sodium Salt | CAS 123949-08-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: Solubility of Topotecan Carboxylic Acid Sodium Salt in Aqueous Buffers

Executive Summary

This technical guide addresses the physicochemical behavior, solubility profile, and preparation protocols for Topotecan Carboxylic Acid Sodium Salt (CAS: 123949-08-6).[1][2] Unlike the clinically used Topotecan Hydrochloride (which exists primarily as a closed-ring lactone), the carboxylic acid sodium salt represents the open-ring carboxylate form of the molecule.[1][2]

Understanding the solubility of this specific form requires a mastery of the pH-dependent reversible hydrolysis that governs the camptothecin class of drugs.[1][2] This guide provides researchers with the precise buffer conditions required to maintain the salt in its open-ring state, preventing inadvertent conversion to the biologically active (but less soluble) lactone form.[1][2]

Part 1: Physicochemical Fundamentals[1][3]

The Lactone-Carboxylate Equilibrium

The core challenge in handling Topotecan is the reversible equilibrium between its two forms.[1][2] The stability and solubility of the "Sodium Salt" are entirely dictated by the pH of the solvent system.[2]

-

Lactone Form (Closed Ring): Predominates at pH < 4.0 .[1][2] This is the biologically active, cell-permeable form (typically Topotecan HCl).[1][2] It is lipophilic and sparingly soluble in water (~1 mg/mL).[1][2]

-

Carboxylate Form (Open Ring): Predominates at pH > 7.0 .[1][2] This is the form corresponding to the "Sodium Salt."[2] It is hydrophilic, highly water-soluble due to ionization, but biologically inactive against Topoisomerase I.[1][2]

The "Sodium Salt" Identity

When researchers acquire "Topotecan Carboxylic Acid Sodium Salt," they are obtaining the ring-opened species stabilized by a sodium counterion.[1][2]

-

Chemical Name: Sodium (S)-10-[(dimethylamino)methyl]-4-ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione-carboxylate.[1]

-

Critical Handling Rule: Dissolving this salt in an acidic buffer (pH < 6) will protonate the carboxylate, causing immediate ring closure and conversion back to the lactone form.[2]

Part 2: Solubility Profile & Buffer Selection[1]

Solubility Data

The solubility of the carboxylate sodium salt is significantly higher than that of the lactone form in aqueous media due to its ionic nature.[2]

| Parameter | Topotecan HCl (Lactone) | Topotecan Carboxylate Na+ (Open Ring) |

| Primary State | Crystalline Solid (Yellow/Green) | Powder / Lyophilized Solid |

| Aqueous Solubility | ~1 mg/mL (Water) | > 10 mg/mL (pH > 9.0)* |

| Preferred Solvent | DMSO (> 20 mg/mL) | 0.01 M NaOH or Basic Buffer |

| pH Stability Zone | pH 2.0 – 4.0 | pH 8.0 – 10.0 |

| Major Risk | Hydrolysis at neutral pH | Cyclization at acidic pH |

*Note: While highly soluble, the carboxylate form is often generated in situ.[1][2] High concentrations (>10 mg/mL) are achievable in basic media.[1][2]

Buffer Selection Strategy

To maintain the Topotecan Carboxylic Acid Sodium Salt in solution, the buffer system must act as a "chemical clamp" holding the pH above the equilibrium point.[2]

-

Recommended Buffer: Borate Buffer (pH 9.0) or Sodium Carbonate/Bicarbonate (pH 10.0) .[1][2]

-

Acceptable Buffer: PBS (pH 7.4) .

Part 3: Mechanism Visualization

The following diagram illustrates the reversible hydrolysis pathway and the specific conditions required to stabilize the Sodium Salt form.

Figure 1: The pH-dependent equilibrium of Topotecan.[1][2][3] To maintain the Sodium Salt (Green Node), the system must be kept alkaline.[2]

Part 4: Experimental Protocols

Protocol A: Preparation of Topotecan Carboxylate Solution (In Situ)

Use this protocol if you have Topotecan HCl and need to generate the Carboxylate Sodium Salt form for experimentation.[2]

-

Stock Preparation (Lactone):

-

Conversion Buffer Preparation:

-

Generation of Carboxylate:

-

Verification:

Protocol B: Dissolution of Isolated Sodium Salt

Use this protocol if you have purchased the specific Topotecan Carboxylic Acid Sodium Salt powder.

-

Solvent Choice:

-

Dissolution:

-

Usage:

Part 5: Stability & Storage Guidelines

| Condition | Recommendation | Rationale |

| Temperature | -20°C (Lyophilized) | Prevents thermal degradation.[1][2] |

| Solution Storage | Do Not Store | Aqueous solutions of the carboxylate are prone to pH drift.[1][2] Prepare fresh. |

| Light Exposure | Protect from Light | Camptothecins are photosensitive.[1][2] |

| Container | Glass or Polypropylene | Low adsorption; avoid polystyrene for low concentrations.[1][2] |

Troubleshooting:

-

Precipitation: If the solution becomes cloudy, the pH has likely dropped below 7.0, causing the formation of the less soluble lactone or zwitterionic species.[2] Action: Add 1N NaOH dropwise to restore clarity.

-

Inconsistent Assay Results: Ensure you are not comparing a "fresh" carboxylate solution with one that has sat at pH 7.4 for hours (which would be a mix of lactone/carboxylate).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 60700, Topotecan.[1][2] Retrieved from [Link][1][2]

-

Fassberg, J., & Stella, V. J. (1992). A kinetic and mechanistic study of the hydrolysis of camptothecin and some analogues.[2] Journal of Pharmaceutical Sciences, 81(7), 676-684.[1][2] (Foundational mechanism of lactone-carboxylate hydrolysis).[1][2]

-

BC Cancer Agency (2025). Cancer Drug Manual: Topotecan.[1][2] Retrieved from [Link][1][2]

Sources

- 1. Topotecan | C23H23N3O5 | CID 60700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. bccancer.bc.ca [bccancer.bc.ca]

- 4. TOPOTECAN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 5. CN101555250A - Preparation method of topotecan hydrochloride - Google Patents [patents.google.com]

- 6. CN101555250A - Preparation method of topotecan hydrochloride - Google Patents [patents.google.com]

- 7. apexbt.com [apexbt.com]

Role of Topotecan Carboxylate as a Major Plasma Metabolite

Content Type: Technical Guide | Audience: Researchers & Drug Development Professionals

Executive Summary

Topotecan (Hycamtin®) is a semi-synthetic camptothecin derivative used in the treatment of ovarian and small-cell lung cancers.[1][2] Its pharmacological efficacy is strictly limited to its closed-ring lactone form. However, under physiological conditions (pH 7.4), the lactone undergoes rapid, reversible hydrolysis to form topotecan carboxylate (open-ring hydroxy acid).

While often classified as a "metabolite" in pharmacokinetic studies, topotecan carboxylate is chemically a hydrolysis product that predominates in systemic circulation. It is pharmacologically inactive against Topoisomerase I and exhibits poor cellular penetration. Understanding the kinetics, stability, and bioanalysis of this carboxylate form is critical for accurate therapeutic drug monitoring (TDM) and pharmacokinetic modeling, particularly in patients with renal impairment where carboxylate accumulation is pronounced.

Chemical Mechanism: The Lactone-Carboxylate Equilibrium

The core pharmacologic challenge of topotecan is its instability at physiological pH. The E-ring of the camptothecin structure is susceptible to nucleophilic attack by hydroxyl ions.

-

Acidic pH (< 4.0): The equilibrium heavily favors the Lactone (active) form. This is why infusion solutions are formulated with tartaric acid.

-

Physiological pH (7.4): The equilibrium shifts toward the Carboxylate (inactive) form.

-

Kinetics: The hydrolysis half-life (

) in human plasma is approximately 29 minutes. Within 45 minutes of infusion, plasma carboxylate concentrations typically exceed those of the lactone.[1][2]

Diagram 1: pH-Dependent Hydrolysis Pathway

The following diagram illustrates the reversible interconversion and the impact of pH and albumin binding on the equilibrium.

Caption: Reversible hydrolysis of Topotecan. At pH 7.4, the equilibrium favors the inactive carboxylate, further stabilized by albumin binding.

Pharmacokinetics and Disposition

Topotecan carboxylate is not merely a degradation product; it behaves as a distinct pharmacokinetic entity with unique elimination properties.

Systemic Exposure and Elimination

Unlike hepatic metabolism (e.g., N-demethylation), which accounts for <10% of clearance, the carboxylate form represents the major circulating species.

-

Renal Clearance: Both forms are excreted renally. However, the carboxylate is highly polar and relies heavily on glomerular filtration.

-

Transporter Interaction:

-

Lactone: Substrate for P-gp (MDR1) and BCRP (ABCG2) , limiting oral bioavailability and brain penetration.

-

Carboxylate: Due to its negative charge and high polarity, it exhibits negligible membrane permeability. It is effectively "trapped" in the plasma compartment until renally excreted.

-

Impact of Renal Impairment

In patients with renal dysfunction (Creatinine Clearance < 40 mL/min), the clearance of the carboxylate form decreases disproportionately compared to the lactone.

-

Observation: Plasma AUC of topotecan carboxylate can increase by >200% in severe renal failure.

-

Clinical Consequence: While the carboxylate is inactive, its accumulation shifts the systemic equilibrium, potentially serving as a reservoir that slows the net elimination of the total drug load.

Table 1: Pharmacokinetic Comparison of Topotecan Forms[3]

| Feature | Topotecan Lactone | Topotecan Carboxylate |

| Pharmacologic Activity | Potent Topoisomerase I Inhibitor | Inactive |

| Plasma Predominance | Minor species at steady state | Major species (AUC ratio > 1:1) |

| Membrane Permeability | Moderate (Passive + Active Transport) | Very Low (Polar/Charged) |

| Plasma Protein Binding | ~35% | High affinity (preferential binding) |

| Elimination Route | Renal + Biliary + Metabolism | Primarily Renal |

| Stability | Stable at pH < 4.0 | Stable at pH > 8.0 |

Bioanalytical Methodologies (Self-Validating Systems)

Accurate quantification of topotecan requires a self-validating bioanalytical system that prevents ex vivo interconversion. If blood samples are not immediately stabilized, the lactone will hydrolyze to carboxylate, leading to a false underestimation of the active drug.

Stabilization Protocol

Objective: "Freeze" the equilibrium immediately upon blood draw. Mechanism: Lowering the pH of the plasma matrix below 4.0 converts the carboxylate back to lactone (or stabilizes existing lactone) and precipitates proteins.

Step-by-Step Extraction Workflow

The following protocol ensures integrity of the speciation data.

-

Sample Collection: Draw blood into heparinized tubes on wet ice.

-

Immediate Separation: Centrifuge at 4°C within 10 minutes of collection.

-

Acidic Deproteinization (Critical Step):

-

Add Cold Methanol (-30°C) containing 0.1% Formic Acid or Ammonium Acetate (pH 4.0) to the plasma.

-

Ratio: 4 parts solvent to 1 part plasma.

-

Why? The cold temperature slows kinetics; the acid shifts equilibrium to the stable lactone form for total analysis OR maintains speciation if rapid separation is used.

-

-

Analysis:

-

For Lactone Specificity: Inject immediately onto an LC-MS/MS system using an acidic mobile phase.

-

For Carboxylate: Often calculated by difference (Total - Lactone) or measured directly using a high-pH mobile phase (though less common due to column stability issues).

-

Diagram 2: Bioanalytical Extraction Logic

Caption: Critical sample preparation workflow to prevent ex vivo hydrolysis of Topotecan Lactone.

Clinical Significance

The presence of topotecan carboxylate as a major metabolite has two primary clinical implications:

-

Therapeutic Monitoring: Measuring "Total Topotecan" is often insufficient. Because the carboxylate is inactive, a patient with renal failure might show high total levels but have normal active (lactone) levels. However, because the equilibrium is reversible, the accumulated carboxylate can act as a "depot," slowly converting back to lactone if the lactone is cleared, thereby prolonging the terminal half-life.

-

Toxicity Correlation: Myelosuppression (neutropenia) correlates best with the AUC of the lactone form. However, because the ratio of Lactone:Carboxylate is relatively constant in patients with normal renal function, total drug levels are often used as a surrogate. In renal impairment, this correlation breaks down, necessitating specific monitoring of the lactone species or dose reduction.

References

-

National Center for Biotechnology Information. (n.d.). Topotecan - PubChem Compound Summary. PubChem. Retrieved from [Link]

-

O'Reilly, S., et al. (1996).[3] Phase I and pharmacologic study of topotecan in patients with impaired renal function. Journal of Clinical Oncology. Retrieved from [Link]

-

Herben, V. M., et al. (1996). Clinical pharmacokinetics of topotecan. Clinical Pharmacokinetics. Retrieved from [Link]

- Zamboni, W. C., et al. (1998). Systemic and tumor disposition of topotecan lactone and carboxylate in a mouse model. Cancer Chemotherapy and Pharmacology.

-

Rosing, H., et al. (1999). Quantification of topotecan and its metabolite N-desmethyltopotecan in human plasma, urine and faeces by high-performance liquid chromatographic methods. Journal of Chromatography B. Retrieved from [Link]

-

FDA Access Data. (2014). HYCAMTIN® (topotecan hydrochloride) for Injection - Prescribing Information. Retrieved from [Link]

Sources

Topotecan Hydrochloride vs. Carboxylate: Structural Dynamics & Therapeutic Implications

This guide serves as a definitive technical reference for researchers and drug development professionals characterizing Topotecan. It prioritizes mechanistic understanding, experimental rigor, and actionable protocols.

Executive Summary

Topotecan exists in a volatile, pH-dependent equilibrium between two distinct chemical species: the active Lactone (stabilized as Topotecan Hydrochloride ) and the inactive Carboxylate (open-ring form).[1][2] Understanding this dichotomy is not merely a structural formality but the central challenge in Topotecan therapeutics. The hydrochloride salt is the pharmaceutical standard designed to preserve the active lactone moiety, while the carboxylate form represents a physiological "sink" that compromises efficacy and complicates pharmacokinetic (PK) analysis.

This guide delineates the physicochemical, pharmacological, and analytical differences between these forms, providing a validated protocol for their discrimination in biological matrices.

Molecular Architecture: The Lactone-Carboxylate Equilibrium

The core difference lies in the status of the E-ring (the

The Mechanism of Hydrolysis

At acidic pH (

At physiological/basic pH (

-

Sterically Hindered: It cannot effectively bind the Topo I-DNA complex.

-

Highly Protein Bound: It exhibits high affinity for Human Serum Albumin (HSA), further sequestering the drug away from the tumor target.

Visualization of the Equilibrium

The following diagram illustrates the reversible hydrolysis driven by pH.

Figure 1: The pH-dependent reversible hydrolysis of Topotecan.[3] The active lactone form (blue) converts to the inactive carboxylate form (red) under physiological conditions.[2]

Physicochemical & Pharmacological Profiling[4][6]

The distinction between the hydrochloride salt and the carboxylate species dictates formulation strategy and clinical outcome.

Comparative Data Table

| Feature | Topotecan Hydrochloride (Lactone) | Topotecan Carboxylate (Salt) |

| Chemical State | Pharmaceutical Salt (Solid/Soln) | In vivo Metabolite / Basic Soln |

| E-Ring Status | Closed ( | Open (Hydroxy acid) |

| Solubility | High (Water/Saline at acidic pH) | High (Basic pH) |

| Topo I Potency | High (Active Poison) | Negligible (Inactive) |

| Plasma Protein Binding | Low (~7-35%) | High (>90% to HSA) |

| Cell Permeability | High (Lipophilic E-ring) | Low (Charged species) |

| Toxicity Driver | Primary driver of Myelosuppression | Indirect (via reconversion to Lactone) |

Clinical Implications[1][4][5]

-

Formulation: Topotecan is supplied as the Hydrochloride salt mixed with Tartaric Acid . This acidity ensures the drug remains in the active lactone form within the vial and infusion bag.

-

Pharmacokinetics (PK): Upon intravenous infusion (pH 7.4 blood), the lactone rapidly hydrolyzes.[2] Within 30 minutes, the carboxylate form can exceed the lactone concentration.[2] However, because the reaction is reversible, the carboxylate acts as a reservoir. If the lactone is cleared, carboxylate can convert back to lactone to maintain equilibrium, extending the terminal half-life but at lower active concentrations.

Experimental Protocol: Discriminating Lactone vs. Carboxylate

Context: Standard HPLC methods often fail to distinguish these forms because the equilibrium shifts during the run if the mobile phase pH is not strictly controlled. Furthermore, blood samples will continue to hydrolyze post-collection if not immediately stabilized.

Objective: To quantify the specific ratio of Lactone to Carboxylate in biological samples.

Reagents & Equipment

-

Mobile Phase A: 75 mM Ammonium Acetate buffer (pH 4.5).

-

Mobile Phase B: Acetonitrile (HPLC Grade).[1]

-

Precipitation Agent: Cold Methanol (-20°C) acidified with 0.1% Acetic Acid.

-

Column: InertSustain AQ-C18 or equivalent (3 µm, 150 mm × 3 mm).[1]

-

Detection: Fluorescence (Ex: 380 nm, Em: 520 nm).

Step-by-Step Workflow

-

Sample Collection (CRITICAL):

-

Draw blood into heparinized tubes.

-

Immediate Stabilization: Within 10 seconds of collection, add a specific volume of whole blood to 4x volume of Cold Acidified Methanol .

-

Why? The cold temperature slows kinetics; the acid shifts equilibrium heavily toward the lactone, but more importantly, it precipitates proteins immediately, "freezing" the ratio as it existed in vivo before significant shift can occur during processing.

-

Note: To measure the actual in vivo ratio, you must separate plasma extremely fast (often impossible without shift). Therefore, most protocols measure Total Topotecan (by converting all to lactone via acidification) and Lactone (by immediate extraction). The Carboxylate is calculated as the difference.

-

-

Direct Separation Method (If distinguishing peaks is required):

-

Prepare sample in a matrix that matches the mobile phase pH (4.5) to minimize on-column conversion.

-

Gradient:

-

0-4 min: 18% B (Isocratic)

-

4-5 min: Ramp to 45% B

-

5-7 min: Hold

-

-

Elution Order:

-

Carboxylate: Elutes early (~1.5 - 2.0 min) due to high polarity.

-

Lactone: Elutes later (~3.5 - 5.0 min) due to non-polar E-ring.

-

-

-

Data Analysis:

-

Calculate the ratio based on AUC.

-

Validation Check: If the Carboxylate peak increases over time in your autosampler, your sample compartment is too warm or your matrix pH is too high.

-

Analytical Workflow Diagram

Figure 2: Critical workflow for preserving and analyzing Topotecan speciation. Immediate acidification is required to prevent ex vivo hydrolysis.

Synthesis & Causality

The choice of Topotecan Hydrochloride for drug development is a direct response to the instability of the lactone ring.

-

Researchers must recognize that "Topotecan" in a neutral buffer is a moving target. Data generated without pH control is likely an average of two species with vastly different potencies.

-

Clinicians understand that the "Carboxylate" is not a toxic byproduct in the traditional sense (like a reactive metabolite), but a pharmacologic dead-end . Toxicity (myelosuppression) correlates with the Lactone AUC.[2] However, renal failure can accumulate the Carboxylate, which may then slowly reconvert to Lactone, extending the duration of toxicity unpredictably.

References

-

Development and Validation of an HPLC Method for Analysis of Topotecan. National Institutes of Health (PMC). [Link]

-

Clinical Pharmacokinetics of Topotecan. PubMed. [Link]

-

Stability and compatibility of topotecan hydrochloride for injection. PubMed. [Link]

-

Topotecan Injection Prescribing Information. FDA Access Data. [Link]

-

Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan. National Institutes of Health (PMC). [Link]

Sources

- 1. Development and Validation of an HPLC Method for Analysis of Topotecan in Human Cerebrospinal Fluid and Its Application in Elimination Evaluation of Topotecan after Intraventricular Injection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacodynamics and pharmacokinetics of oral topotecan in patients with advanced solid tumours and impaired renal function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. researchgate.net [researchgate.net]

Technical Specifications & Analytical Guide: Topotecan Carboxylic Acid Sodium Salt

[1][2]

Executive Summary

Topotecan (Hycamtin) is a semi-synthetic camptothecin derivative used as a second-line therapy for ovarian and small-cell lung cancers.[1] Its pharmacological efficacy is strictly tied to its structural state: the closed

However, under physiological conditions (pH 7.4), Topotecan undergoes a rapid, reversible, pH-dependent hydrolysis to form Topotecan Carboxylic Acid (also known as the carboxylate or open-ring form). The Sodium Salt of this carboxylic acid represents the stable, ionized species of this metabolite often used as a reference standard in pharmacokinetic (PK) profiling and stability studies.

This guide provides the definitive physicochemical data, mechanistic context, and experimental protocols for handling, synthesizing, and quantifying Topotecan Carboxylic Acid Sodium Salt.

Chemical Identity & Physicochemical Properties[1][4]

The following data establishes the baseline identity for the sodium salt form of the open-ring metabolite. Unlike the parent lactone (typically supplied as a hydrochloride), this compound is a carboxylate salt.[2]

Table 1: Chemical Specifications

| Property | Specification |

| Chemical Name | Topotecan Carboxylic Acid Sodium Salt |

| Systematic Name | Sodium 1-[(dimethylamino)methyl]- |

| CAS Number | 123949-08-6 |

| Molecular Formula | C |

| Molecular Weight | 461.44 g/mol |

| Parent Compound | Topotecan (Lactone Form): C |

| Appearance | Yellow to orange solid (hygroscopic) |

| Solubility | Soluble in water (>10 mg/mL), Methanol; Insoluble in non-polar solvents (Hexane) |

| pKa | ~7.0 (associated with the reversible ring-opening equilibrium) |

Critical Note on Stoichiometry: The molecular weight of 461.44 g/mol corresponds to the monosodium salt. Researchers must verify if their specific lot is a disodium salt or a hydrate, as this will alter gravimetric calculations for stock solutions.

Mechanistic Context: The Lactone-Carboxylate Equilibrium[6]

The core challenge in Topotecan research is the instability of the active lactone ring. At acidic pH (pH < 4), the lactone is stable.[1] At physiological pH (pH > 7), the equilibrium shifts toward the carboxylate form.[1][3]

-

Lactone (Closed Ring): Lipophilic, cell-permeable, binds Topoisomerase I-DNA complex (Active).

-

Carboxylate (Open Ring): Hydrophilic, poor cell permeability, negligible binding affinity (Inactive/Low Activity).

The sodium salt discussed here is the reagent-grade equivalent of the in vivo carboxylate metabolite.

Figure 1: pH-Dependent Hydrolysis Pathway

Caption: The reversible hydrolysis of Topotecan. The active lactone converts to the inactive carboxylate at basic pH. The Sodium Salt is the stabilized form of the carboxylate used for analytical standardization.

Experimental Protocols

Protocol A: Preparation of Topotecan Carboxylate Standard

Purpose: To generate the carboxylate form from commercial Topotecan HCl (Lactone) for use as an HPLC retention time marker or calibration standard.

Reagents:

-

0.1 M Sodium Hydroxide (NaOH)

-

0.1 M Hydrochloric Acid (HCl) (for neutralization/reversal checks)

-

Milli-Q Water

Methodology:

-

Stock Preparation: Dissolve 1 mg of Topotecan HCl in 1 mL of Milli-Q water to create a 1 mg/mL stock solution.

-

Conversion: Aliquot 100 µL of stock into a vial. Add 900 µL of 10 mM Borate Buffer (pH 10.0) or simply adjust pH to >10 using 0.1 M NaOH.

-

Incubation: Incubate at room temperature (25°C) for 30 minutes .

-

Verification: The solution now contains Topotecan Carboxylate (as sodium salt if NaOH was used).

-

Storage: Use immediately. Do not store in acidic media, as it will revert to the lactone.

Protocol B: HPLC-FL Quantification of Lactone vs. Carboxylate

Purpose: To separate and quantify both forms in biological samples. Crucial for PK studies.

System Parameters:

-

Detector: Fluorescence (Excitation: 380 nm, Emission: 520 nm).

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 µm, 150 x 4.6 mm).

-

Temperature: 40°C.

Mobile Phase:

-

Solvent A: 10 mM Triethylamine acetate buffer (pH 5.5).

-

Solvent B: Acetonitrile.

-

Note: The pH of the mobile phase is critical. At pH 5.5, the interconversion is slow enough to allow chromatographic separation.

Sample Preparation (Cold Methanol Crash):

-

Collect blood/plasma sample.[5]

-

Immediately add 4 volumes of ice-cold (-20°C) methanol.

-

Why? Protein precipitation stops enzymatic activity, and the cold temperature/solvent precipitates proteins while "freezing" the lactone/carboxylate ratio.

-

-

Centrifuge at 14,000 x g for 10 mins at 4°C.

-

Inject the supernatant immediately.

Expected Results:

-

Topotecan Carboxylate: Elutes earlier (more polar).

-

Topotecan Lactone: Elutes later (more lipophilic).

Clinical & Pharmacological Implications[5][9][10]

Understanding the molecular weight and formula of the salt is vital for calculating the "Total Drug" exposure in clinical trials.

-

Systemic Exposure: In patients, the area under the curve (AUC) for the carboxylate form often exceeds that of the lactone.

-

Renal Clearance: The carboxylate is excreted renally. In patients with renal impairment, the carboxylate accumulates, shifting the equilibrium back toward the lactone (mass action law), potentially increasing toxicity (myelosuppression).

-

Toxicity Correlation: While the lactone drives efficacy, high levels of the carboxylate (measured as "Total Topotecan") serve as a reservoir for the active drug.

Table 2: Comparative Pharmacology

| Feature | Topotecan Lactone | Topotecan Carboxylate (Na+ Salt) |

| Activity | High (Topo-I Poison) | Negligible |

| Lipophilicity | Moderate (Crosses BBB) | Low (Poor membrane penetration) |

| Plasma Protein Binding | ~35% | ~7-15% |

| Major Elimination | Hepatic metabolism | Renal Excretion |

References

-

Santa Cruz Biotechnology. Topotecan Carboxylic Acid Sodium Salt Product Data Sheet. CAS 123949-08-6.[6][7][8][9] Link

-

Herben, V. M., et al. (1996). "Clinical pharmacokinetics of topotecan." Clinical Pharmacokinetics, 31(2), 85-102.

-

Grochow, L. B., et al. (1992). "Pharmacokinetics of topotecan in patients with advanced cancer." Drug Metabolism and Disposition, 20(5), 706-713. Link

-

Fassberg, J., & Stella, V. J. (1992). "A kinetic and mechanistic study of the hydrolysis of camptothecin and some analogues." Journal of Pharmaceutical Sciences, 81(7), 676-684. Link

Sources

- 1. Clinical pharmacokinetics of topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Topotecan - A novel topoisomerase I inhibitor: pharmacology and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacodynamics and pharmacokinetics of oral topotecan in patients with advanced solid tumours and impaired renal function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Topotecan Carboxylic Acid Sodium Salt | CAS#:123949-08-6 | Chemsrc [chemsrc.com]

- 7. Topotecan Carboxylic Acid Sodium Salt | 123949-08-6 [amp.chemicalbook.com]

- 8. Topotecan Carboxylic Acid Sodium Salt | CAS 123949-08-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

Methodological & Application

HPLC Method for Separation of Topotecan Lactone and Carboxylate Forms

Abstract & Scope

Topotecan (TPT) is a semi-synthetic camptothecin derivative used in the treatment of ovarian and small-cell lung cancers.[1] Its pharmacological activity is strictly limited to the closed-ring lactone form. However, under physiological conditions (pH 7.4), the lactone undergoes rapid, reversible hydrolysis to form an inactive, open-ring carboxylate species.[1]

This guide details a high-performance liquid chromatography (HPLC) protocol with fluorescence detection (FLD) designed to separate and quantify both forms. Unlike standard pharmaceutical assays that acidify samples to measure "Total Topotecan," this protocol preserves the physiological ratio of the species through a rigorous "Cold-Chain" sample preparation and specific chromatographic conditions.

Target Audience: Bioanalytical chemists, DMPK scientists, and oncology researchers.

The Chemical Challenge: pH-Dependent Equilibrium

The core analytical challenge is the thermodynamic instability of the lactone ring. The interconversion is pH-dependent and reversible.[1][2][3][4]

-

Acidic (pH < 4.0): Equilibrium shifts 100% to the Lactone (Active).

-

Basic/Neutral (pH > 7.0): Equilibrium shifts toward the Carboxylate (Inactive).

To analyze the specific ratio present in a patient or cell culture, the analytical method must "freeze" this equilibrium at the moment of collection.

Mechanism Visualization

Figure 1: The reversible hydrolysis of Topotecan. Analytical conditions must prevent this shift during separation.

Method Development Strategy

To achieve separation without on-column conversion, we employ a Kinetic Trapping Strategy :

-

Stationary Phase: C18 (Octadecylsilane) provides sufficient retention for the non-polar lactone while allowing the polar carboxylate to elute early.

-

Mobile Phase pH: We utilize a weakly acidic-to-neutral buffer (pH 5.5–6.0).

-

Why? If the mobile phase is too acidic (pH < 3), the carboxylate converts to lactone on the column. If too basic (pH > 7), the lactone opens. pH 6.0 is a compromise where the reaction rate is slowest at reduced temperatures.

-

-

Temperature Control: The column and autosampler must be maintained at low temperatures (4°C–10°C) to kinetically inhibit ring opening/closing during the run.

Instrumentation & Conditions

| Parameter | Specification | Rationale |

| System | HPLC or UPLC with Fluorescence Detector (FLD) | FLD offers 100x sensitivity over UV; essential for PK studies. |

| Column | C18, 4.6 x 150 mm, 3.5–5 µm (e.g., Waters XBridge or Symmetry) | Robust hydrophobic retention. |

| Mobile Phase | Methanol : Ammonium Acetate Buffer (10mM, pH 6.0) with 0.5% TEA | TEA (Triethylamine) reduces tailing of the basic amine group. |

| Ratio | Isocratic 40:60 (MeOH:Buffer) | Ensures Carboxylate elutes ~2-3 min, Lactone ~6-8 min. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |

| Detection | Native fluorescence of the camptothecin backbone. | |

| Temperatures | Column: 10°C Autosampler: 4°C (Critical) | Prevents on-column and in-vial hydrolysis. |

| Injection Vol | 20–50 µL | Dependent on sensitivity requirements. |

Sample Preparation Protocol: The "Cold Chain"

This is the most critical section. Improper handling will invalidate the lactone/carboxylate ratio before the sample is even injected.

Reagents

-

Precipitation Solvent: Cold Methanol (-30°C).[1] Store in a freezer until moments before use.

-

Diluent: Cold Ammonium Acetate buffer (pH 6.0).

Step-by-Step Procedure

-

Blood Collection:

-

Draw blood into heparinized tubes kept on wet ice.

-

Centrifuge immediately at 4°C (2000 x g, 5 min) to separate plasma.

-

Time Critical: Process plasma within 10 minutes of collection.

-

-

Protein Precipitation (The "Shock" Step):

-

Aliquot 100 µL of plasma into a pre-chilled microcentrifuge tube.

-

Add 400 µL of Cold Methanol (-30°C) .

-

Vortex immediately for 10 seconds.

-

Note: Do NOT add strong acids (like HCl or PCA) if you intend to measure the carboxylate form, as acid converts it to lactone.

-

-

Clarification:

-

Centrifuge at 10,000 x g for 5 minutes at 4°C .

-

-

Analysis Preparation:

-

Transfer the clear supernatant to a pre-chilled HPLC vial.

-

Inject immediately. If queuing is necessary, ensure the autosampler is at 4°C.

-

Analytical Workflow Diagram

Figure 2: Sample processing workflow emphasizing temperature control to preserve species ratio.

Validation & Troubleshooting

Typical Retention Times

-

Carboxylate Form: ~2.5 – 3.5 minutes (Elutes first due to ionized COO- group).

-

Lactone Form: ~6.0 – 8.0 minutes (Elutes later due to closed hydrophobic ring).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Splitting / Tailing | pH Mismatch or Column Overload | Ensure Mobile Phase contains TEA. Check buffer pH is exactly 6.0. |

| Lactone Peak Low / Carboxylate High | Hydrolysis during prep | Ensure Methanol is at -30°C. Reduce time between blood draw and spin. |

| Carboxylate Peak Missing | Accidental Acidification | Check that no acid was used in the mobile phase or extraction solvent. |

| Drifting Retention Times | Temperature fluctuation | Ensure column oven is actively cooling to 10°C, not just ambient. |

Linearity & Limit of Quantitation (LLOQ)

-

Linear Range: 1.0 – 500 ng/mL.

-

LLOQ: Typically 0.5 – 1.0 ng/mL using Fluorescence detection.[5]

References

-

Loos, W. J., et al. (2000). "Determination of topotecan lactone and total topotecan in human whole blood by high-performance liquid chromatography with fluorescence detection.

-

de Bruijn, P., et al. (1997). "High-performance liquid chromatographic determination of topotecan and topotecan carboxylate in human plasma and urine.

-

FDA Labeling Information. (2007). "Hycamtin (topotecan hydrochloride) for Injection - Clinical Pharmacology."

-

Herben, V. M., et al. (1996). "Stability of topotecan in human plasma and urine: implications for sample handling in pharmacokinetic studies." Journal of Pharmaceutical and Biomedical Analysis.

Sources

- 1. Clinical pharmacokinetics of topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application of a highly specific and sensitive fluorescent HPLC method for topotecan lactone in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Protocol for Synthesizing Topotecan Carboxylic Acid Sodium Salt Standard

Abstract

This application note details the protocol for synthesizing the Topotecan Carboxylic Acid Sodium Salt (also known as the ring-opened carboxylate form or Impurity A). Topotecan, a semi-synthetic camptothecin derivative, exists in a pH-dependent equilibrium between its pharmacologically active lactone form (closed E-ring) and its inactive carboxylate form (open E-ring).[1][2] While the lactone is the desired drug substance, the carboxylate is a critical reference standard for stability-indicating HPLC methods and pharmacokinetic studies. This guide provides a validated workflow for the controlled basic hydrolysis of Topotecan Hydrochloride, followed by lyophilization to isolate the sodium salt standard, ensuring high purity and preventing lactone reversion.

Introduction & Scientific Rationale

2.1 The Lactone-Carboxylate Equilibrium

The stability of Topotecan is governed by the E-ring lactone. Under acidic conditions (pH < 6.0), the lactone is stable. At physiological pH (7.[3]4) and basic conditions, the lactone ring undergoes hydrolysis to form the hydroxy-carboxylate.

-

Lactone Form: Lipophilic, active topoisomerase I inhibitor.[4]

-

Carboxylate Form: Hydrophilic, inactive, binds tightly to human serum albumin (HSA).[5]

For analytical purposes, the carboxylate form must be isolated as a salt (typically sodium) to prevent spontaneous recyclization to the lactone, which occurs rapidly if the pH drops below 7.0.

2.2 Mechanism of Synthesis

The synthesis involves the base-catalyzed hydrolysis of the ester bond in the E-ring. The reaction is driven by the addition of Sodium Hydroxide (NaOH).

Critical Control Point: The reaction must be monitored to ensure complete ring opening without inducing oxidative degradation of the A-ring or racemization at the C-20 chiral center.

Materials & Equipment

| Category | Item | Grade/Specification |

| Reagents | Topotecan Hydrochloride | USP Reference Standard or >99% purity |

| Sodium Hydroxide (NaOH) | 0.1 N and 1.0 N Volumetric Standards | |

| Water | HPLC Grade (Milli-Q, 18.2 MΩ) | |

| Deuterated Water ( | For NMR validation | |

| Equipment | HPLC System | UV/Vis or DAD detector (254 nm / 360 nm) |

| Lyophilizer | Capable of -50°C condenser temp | |

| pH Meter | Micro-electrode for small volumes | |

| Inert Gas | Nitrogen or Argon (for purging) |

Experimental Protocol

4.1 Workflow Visualization

Figure 1: Step-by-step workflow for the conversion of Topotecan Lactone to Topotecan Carboxylate Sodium Salt.

4.2 Step-by-Step Methodology

Step 1: Preparation of Starting Material

-

Weigh 50 mg of Topotecan Hydrochloride into a light-protected glass vial (amber glass).

-

Dissolve in 5.0 mL of HPLC-grade water.

-

Note: The initial pH will be acidic (~3.5–4.5) due to the HCl salt.

Step 2: Controlled Hydrolysis

-

Place the vial under a gentle stream of Nitrogen (

) to prevent oxidation. -

Slowly add 0.1 N NaOH dropwise with constant stirring.

-

Target pH: 10.0 – 11.0 .

-

Stoichiometry: Theoretically, 2 equivalents of NaOH are required (1 eq to neutralize HCl, 1 eq to open the lactone).

-

Caution: Do not exceed pH 12.0 to avoid potential degradation of the quinoline backbone.

-

-

Stir at room temperature (20–25°C) for 30 minutes .

Step 3: In-Process Control (HPLC) Before isolation, verify complete conversion using the HPLC conditions listed in Section 5.

-

Sampling: Take 10 µL of the reaction mixture and dilute with mobile phase adjusted to pH 10 (e.g., Ammonium Acetate/Ammonia).

-

Criteria: The peak corresponding to Topotecan Lactone (RT ~3.2 min) should be < 0.5%. The Carboxylate peak (RT ~1.3 min) should be the dominant species.

Step 4: Isolation (Lyophilization)

-

Crucial: Do not attempt to crystallize by acidification; this will revert the compound to the lactone.

-

Filter the basic solution through a 0.22 µm PES membrane to remove particulates.

-

Flash freeze the solution using liquid nitrogen or a dry ice/acetone bath.

-

Lyophilize for 24–48 hours.

-

Result: A yellow-orange fluffy powder (Topotecan Carboxylate Sodium Salt).

Characterization & Validation

5.1 HPLC Data Profile

The lactone and carboxylate forms are distinct in their polarity. The carboxylate is significantly more polar.

| Parameter | Topotecan Lactone (Starting Material) | Topotecan Carboxylate (Product) |

| Retention Time (Approx) | ~3.2 min | ~1.3 min |

| Mobile Phase Compatibility | Acidic (pH 3.0–4.0) | Basic (pH > 8.0) or Neutral |

| UV Max (nm) | 226, 266, 380 nm | 226, 266, 380 nm (Slight bathochromic shift possible) |

| Solubility | Soluble in water, MeOH | Highly soluble in water (pH > 8) |

Recommended HPLC Method for Verification:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Methanol : 10 mM Ammonium Acetate (pH 6.0).

-

Note: At pH 6.0, interconversion is slow enough to separate peaks during a short run.

-

-

Flow Rate: 1.0 mL/min.

5.2 NMR Validation (

-NMR)

Upon ring opening, the chemical environment of the E-ring protons changes.

-

Lactone: The methylene protons at C-5 appear as a singlet around

5.4 ppm. -

Carboxylate: These protons shift upfield (lower ppm) due to the loss of the ring strain and formation of the free carboxylate.

Storage and Stability

-

Hygroscopicity: The sodium salt is hygroscopic. Store in a desiccator.

-

Reversion Risk: Exposure to atmospheric

(forming carbonic acid) or moisture can lower the surface pH of the solid, causing slow reversion to the lactone. -

Condition: Store at -20°C in gas-tight vials under Argon.

-

Shelf Life: Re-test purity every 3 months.

Visualizing the Chemical Pathway

Figure 2: The reversible pH-dependent equilibrium between Topotecan Lactone and its Carboxylate form.

References

-

National Center for Biotechnology Information (NCBI). "Topotecan: Compound Summary." PubChem. Available at: [Link]

- Fassberg, J., & Stella, V. J. (1992). "A kinetic and mechanistic study of the hydrolysis of camptothecin and some analogues." Journal of Pharmaceutical Sciences.

-

Patel, et al. (2021). "Development and Validation of an HPLC Method for Analysis of Topotecan in Human Cerebrospinal Fluid." Pharmaceutics.[6][7] Available at: [Link]

-

Shimadzu. "Topotecan carboxylic acid sodium salt Reference Standard."[8] Shimadzu Chemistry & Diagnostics. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. vivanls.com [vivanls.com]

- 7. US7977483B2 - Process for making topotecan - Google Patents [patents.google.com]

- 8. schd-shimadzu.com [schd-shimadzu.com]

Application Note: Sample Preparation Strategies to Prevent Topotecan Hydrolysis in Plasma Analysis

Abstract

Topotecan (TPT), a camptothecin analogue targeting topoisomerase I, presents a unique bioanalytical challenge due to its pH-dependent reversible hydrolysis.[1] In physiological plasma (pH 7.4), the pharmacologically active lactone form rapidly converts to the inactive carboxylate (open-ring) form.[2][3] Accurate pharmacokinetic (PK) profiling requires distinguishing between the active lactone and the total drug concentration. This guide details a rigorous "bedside-to-bench" protocol designed to "freeze" this equilibrium immediately upon sampling, preventing ex vivo hydrolysis and ensuring data integrity.

The Chemistry of Instability

Understanding the mechanism is prerequisite to mastering the protocol. Topotecan exists in a dynamic equilibrium between two forms:

-

Lactone (Closed Ring): The active, lipophilic form that diffuses into cells and inhibits topoisomerase I. It is stable under acidic conditions (pH < 4.0).

-

Carboxylate (Open Ring): The inactive, hydrophilic form that predominates at physiological pH (7.4) and basic conditions.

In human plasma at 37°C, the half-life of the lactone form is short (approx. 20–30 minutes), as the equilibrium shifts toward the carboxylate. Furthermore, Human Serum Albumin (HSA) preferentially binds the carboxylate form, acting as a "sink" that drives the reaction further toward the inactive state.

Analytical Implication:

-

To measure Lactone : You must halt the hydrolysis immediately upon blood collection without forcing the reverse reaction (Carboxylate

Lactone). -

To measure Total Topotecan : You must acidify the sample to force 100% conversion of Carboxylate back to Lactone.

Visualizing the Equilibrium

The following diagram illustrates the chemical kinetics and the impact of pH and protein binding.

Figure 1: The pH-dependent reversible hydrolysis of Topotecan.[1][2][3][4] At physiological pH, the equilibrium favors the inactive carboxylate, a process accelerated by HSA binding.

Critical Control Points (CCPs)

To prevent hydrolysis during sample preparation, three variables must be strictly controlled:

| Variable | Requirement | Scientific Rationale |

| Temperature | < 4°C (Ice/Dry Ice) | Hydrolysis kinetics are temperature-dependent. Reducing temperature to 4°C significantly slows the ring-opening rate. |

| Time | < 5 Minutes | "Bedside processing" is mandatory. Delays >10 mins at room temperature can cause >10% loss of lactone. |

| Solvent pH | Context Dependent | Lactone Analysis: Neutral/Cold Methanol (Do NOT acidify yet).Total Analysis: Acidic (pH < 3) to force conversion. |

Protocol A: Lactone-Specific Analysis (The Cold Chain)

Objective: To quantify the active Lactone form exactly as it existed in the patient's blood at the moment of sampling.

Reagents:

-

Extraction Solvent: 100% Methanol, stored at -80°C (or on dry ice).

-

Collection Tubes: Lithium Heparin (Green top). Avoid EDTA if possible as it can lower pH slightly, though often acceptable; Heparin is preferred for stability studies.

Step-by-Step Methodology:

-

Blood Collection:

-

Draw blood into a heparinized tube pre-chilled on wet ice.

-

Immediate Action: Invert gently 3 times and place immediately in an ice-water bath.

-

-

Plasma Separation (t < 10 min):

-

Centrifuge at 4°C for 5–10 minutes at 2,000 x g.

-

Note: Do not allow the centrifuge to warm up.

-

-

Protein Precipitation & Stabilization (The "Freezing" Step):

-

Pipette 100 µL of cold plasma.

-

Immediately dispense into 400 µL of -80°C Methanol (1:4 v/v ratio).

-

Mechanism: The cold methanol precipitates proteins (removing HSA and enzymes) and drops the temperature instantly, kinetically trapping the Lactone/Carboxylate ratio.

-

-

Extraction:

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

-

Storage/Analysis:

-

Transfer the supernatant to a polypropylene vial.

-

Analyze immediately or store at -80°C .

-

Caution: Do not add strong acid (like HCl) to this supernatant if you intend to measure the ex vivo lactone ratio, as it may drive residual carboxylate to lactone.

-

Protocol B: Total Topotecan Analysis

Objective: To quantify the sum of Lactone + Carboxylate by converting all species to the stable Lactone form.

Reagents:

-

Acidification Reagent: 2% Phosphoric Acid or 1M Hydrochloric Acid.

Step-by-Step Methodology:

-

Sample Prep:

-

Perform steps 1–3 from Protocol A (Methanol precipitation).

-

Alternatively: If starting from frozen plasma, thaw plasma on ice.

-

-

Acidification:

-

Incubation:

-

Vortex and let stand for 10–20 minutes at room temperature.

-

Mechanism: The low pH forces the ring-closure reaction (Carboxylate

Lactone).

-

-

Analysis:

Sample Preparation Workflow Diagram

This decision tree ensures the correct protocol is applied based on the analytical endpoint.

Figure 2: Decision tree for Topotecan sample preparation. The critical divergence is the acidification step, which is required for Total analysis but forbidden for Lactone-specific analysis.

Troubleshooting & Validation

-

Hemolysis: Avoid hemolyzed samples. Red blood cells contain enzymes that may alter drug stability.

-

LC-MS Mobile Phase: Use an acidic mobile phase (e.g., 0.1% Formic Acid) for chromatography. This maintains the Lactone form during the run. For Lactone-specific analysis, the run time should be short (<5 min) to prevent on-column conversion.

-

Stability QC:

-

Prepare QC samples spiked with only Carboxylate and only Lactone.

-

Process "Lactone QCs" via Protocol A. If you detect Carboxylate, your processing was too slow or warm.

-

Process "Carboxylate QCs" via Protocol A. If you detect Lactone, you accidentally acidified or waited too long in acidic buffer.

-

References

-

Herben, V. M., et al. (1996). "Clinical pharmacokinetics of topotecan." Clinical Pharmacokinetics, 31(2), 85-102.

-

Loos, W. J., et al. (1996). "Stabilization of topotecan in human plasma and urine for high-performance liquid chromatographic analysis." Journal of Chromatography B, 678(2), 309-315.

-

Bai, F., et al. (2003).[4] "Determination of plasma topotecan and its metabolite N-desmethyl topotecan as both lactone and total form..." Journal of Chromatography B, 784(2), 225-232.

-

Patel, S., et al. (2021).[7] "Development and Validation of an HPLC Method for Analysis of Topotecan in Human Cerebrospinal Fluid..." Biomedicines, 9(9), 1234.

-

Leggas, M., et al. (2008). "Application of a Highly Specific and Sensitive Fluorescent HPLC Method for Topotecan Lactone in Whole Blood." Journal of Pharmaceutical and Biomedical Analysis, 47(3), 540-545.

Sources

- 1. akademiamedycyny.pl [akademiamedycyny.pl]

- 2. researchgate.net [researchgate.net]

- 3. Clinical pharmacokinetics of topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Application of a Highly Specific and Sensitive Fluorescent HPLC Method for Topotecan Lactone in Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plasma and cerebrospinal fluid pharmacokinetics of topotecan in a phase I trial of topotecan, tamoxifen, and carboplatin, in the treatment of recurrent or refractory brain or spinal cord tumors - PMC [pmc.ncbi.nlm.nih.gov]